Curindolizine

Description

This compound has been reported in Curvularia with data available.

Structure

3D Structure

Properties

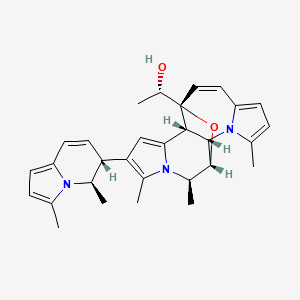

Molecular Formula |

C30H35N3O2 |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |

InChI |

InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1 |

InChI Key |

HZWGVFQTKPIVCQ-WKGBWSPFSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C |

Canonical SMILES |

CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Curindolizine from Curvulamine

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract Curindolizine is a structurally unique indolizine alkaloid displaying noteworthy anti-inflammatory properties. Isolated from the marine-derived fungus Curvularia sp. IFB-Z10, it is understood to be biosynthetically derived from the precursor alkaloid, curvulamine. This technical guide consolidates the current understanding of this transformation, focusing on the proposed biosynthetic pathway, supporting experimental evidence, and relevant cultivation protocols. The core of the proposed biosynthesis involves an enzyme-assisted, regiospecific Michael addition reaction between curvulamine and another pyrrole alkaloid, 3,5-dimethylindolizin-8(5H)-one. While in vitro experiments using fungal cell lysates support this hypothesis, the specific enzymes catalyzing this final assembly step remain uncharacterized. This document presents the available quantitative data, detailed experimental methodologies derived from related studies, and visual diagrams of the key pathways to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The indolizine alkaloids, a class of heterocyclic compounds, are known for a wide range of biological activities. This compound, a complex trimeric (C₁₀N)₃ alkaloid, was isolated from Curvularia sp. IFB-Z10, a fungus associated with the white croaker (Argyrosomus argentatus).[1][2] It exhibits significant anti-inflammatory action.[3][4] Its proposed biosynthetic precursor, curvulamine, is a dimeric (C₁₀N)₂ alkaloid known for its antibacterial properties.[2][5] Understanding the conversion of curvulamine to this compound is crucial for developing potential anti-inflammatory agents and for harnessing biocatalytic tools for novel compound synthesis. This guide details the proposed biosynthetic step that assembles this compound from its monomeric and dimeric precursors.

Proposed Biosynthetic Pathway: A Michael Addition

The formation of this compound is not a simple dimerization but rather the combination of a (C₁₀N)₂ unit (curvulamine) and a C₁₀N monomeric unit. The prevailing hypothesis suggests that the unique architecture of this compound is assembled via a regiospecific Michael addition reaction.[3] This reaction occurs between curvulamine and an activated enone, 3,5-dimethylindolizin-8(5H)-one.[3][6] This enone is believed to be derived from procuramine, another simple C₁₀N member found in the fermentation broth.[2]

While the direct involvement of specific enzymes is yet to be elucidated, the transformation has been demonstrated using the intracellular protein fraction of Curvularia sp. IFB-Z10, strongly implicating enzymatic assistance in this coupling.[2] The overall proposed transformation is visualized below.

References

- 1. Curdepsidones B–G, Six Depsidones with Anti-Inflammatory Activities from the Marine-Derived Fungus Curvularia sp. IFB-Z10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - this compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - Organic Letters - Figshare [figshare.com]

- 5. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Curindolizine's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curindolizine, a skeletally unprecedented indolizine alkaloid, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the proposed mechanism of action by which this compound may modulate key inflammatory signaling pathways. While direct experimental evidence for this compound's specific interactions with these pathways is currently limited, this document synthesizes the available data on its anti-inflammatory activity and outlines detailed experimental protocols to facilitate further investigation into its molecular targets. The primary focus is on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, all of which are critical regulators of the inflammatory response. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery.

Introduction to this compound

This compound is a unique indolizine alkaloid isolated from the white croaker-associated fungus Curvularia sp. IFB-Z10.[1] Structurally distinct from other known anti-inflammatory agents, this compound has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases. Preliminary studies have shown that this compound exhibits significant anti-inflammatory effects in cellular models of inflammation.[1]

Anti-Inflammatory Activity of this compound

The anti-inflammatory potential of this compound has been primarily demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation. In this model, this compound was found to inhibit the production of inflammatory mediators with a half-maximal inhibitory concentration (IC50) of 5.31 ± 0.21 μM.[1] This finding establishes this compound as a potent anti-inflammatory agent and provides the basis for a deeper investigation into its mechanism of action.

Proposed Mechanism of Action in Inflammatory Pathways

Based on the known roles of key signaling pathways in inflammation and the observed anti-inflammatory activity of this compound, this section outlines the proposed mechanisms through which this compound may exert its effects. It is important to note that these are hypothesized pathways and require direct experimental validation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that this compound may inhibit NF-κB activation through the following steps:

-

Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. This compound may prevent this by inhibiting the IκB kinase (IKK) complex, thereby stabilizing IκBα.

-

Prevention of p65 Nuclear Translocation: By preventing IκBα degradation, this compound would consequently block the nuclear translocation of the p65 subunit of NF-κB.

-

Suppression of NF-κB-mediated Gene Transcription: With p65 retained in the cytoplasm, the transcription of NF-κB target genes, such as those encoding for TNF-α, IL-6, and IL-1β, would be suppressed.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in the production of pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key kinases.

-

Inhibition of p38, JNK, and ERK Phosphorylation: Upon LPS stimulation, the phosphorylation of p38, JNK, and ERK is activated. This compound may interfere with the upstream kinases responsible for their activation, leading to a reduction in their phosphorylated (active) forms.

-

Downregulation of Downstream Inflammatory Mediators: The inhibition of MAPK phosphorylation would, in turn, suppress the expression and activity of downstream targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandins and nitric oxide, respectively.

Attenuation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immunity. This compound's anti-inflammatory action may involve the inhibition of this pathway.

-

Inhibition of STAT3 Phosphorylation: Pro-inflammatory cytokines can activate the phosphorylation of STAT3. This compound may inhibit the activity of Janus kinases (JAKs), which are responsible for phosphorylating STAT3.

-

Suppression of STAT3-mediated Gene Expression: By preventing STAT3 phosphorylation, this compound would block its dimerization and translocation to the nucleus, thereby inhibiting the transcription of STAT3-dependent pro-inflammatory genes.

References

Curindolizine: A Technical Guide to its Anti-inflammatory Properties in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a structurally unique indolizine alkaloid derived from the fungus Curvularia sp. IFB-Z10, which is associated with the white croaker fish.[1][2] This natural product has garnered scientific interest due to its demonstrated anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a specific focus on its activity in macrophages. The document details its known efficacy, proposes a mechanism of action based on common inflammatory signaling pathways, and provides comprehensive experimental protocols for researchers seeking to investigate this and similar compounds.

Anti-inflammatory Activity of this compound

The primary evidence for this compound's anti-inflammatory activity comes from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO). This compound has been shown to inhibit this LPS-induced NO production, a key indicator of its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages has been quantified, as summarized in the table below.

| Compound | Cell Line | Stimulant | Target | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS | Nitric Oxide (NO) | 5.31 ± 0.21 | [1][2] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

Proposed Mechanism of Action

While the precise signaling pathways modulated by this compound in macrophages have not been fully elucidated in the available literature, the anti-inflammatory effects of many natural compounds in LPS-stimulated macrophages are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

It is hypothesized that this compound exerts its anti-inflammatory effects by interfering with these key signaling cascades. The diagram below illustrates this proposed mechanism of action.

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound in macrophages.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC TIB-71)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO assay).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

-

Procedure:

-

After cell treatment, collect 50-100 µL of the culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Procedure:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The following diagram illustrates the general experimental workflow for investigating the anti-inflammatory effects of this compound.

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, a novel indolizine alkaloid, demonstrates promising anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages. While its precise molecular mechanism is yet to be fully elucidated, it is likely to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a robust framework for further investigation into the anti-inflammatory potential of this compound and other novel compounds. Further research is warranted to expand on the quantitative effects of this compound on a broader range of inflammatory mediators and to definitively map its interactions with intracellular signaling cascades. Such studies will be crucial for evaluating its potential as a therapeutic agent for inflammatory diseases.

References

Unveiling Curindolizine: A Fungal-Derived Anti-Inflammatory Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Curindolizine is a structurally unique indolizine alkaloid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources, fungal producers, and relevant experimental data and protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Natural Sources and Fungal Producers

This compound is a fungal metabolite, and its primary known natural producer is the marine-derived fungus Curvularia sp. IFB-Z10 . This fungal strain was isolated from the white croaker (Argyrosomus argentatus), a fish found in the Yellow Sea.[1][2] The genus Curvularia is known for its capacity to produce a diverse array of bioactive secondary metabolites.[3] Another species, Curvularia lunata, isolated from lemongrass (Cymbopogon citratus), has also been identified as a producer of various bioactive compounds, highlighting the potential of this fungal genus as a source of novel therapeutics.

The biosynthesis of this compound within Curvularia sp. IFB-Z10 is a fascinating process. It is not produced as a primary metabolite but is instead assembled through a regiospecific in-cell Michael addition reaction. This reaction occurs between two other pyrrole alkaloids produced by the same fungus: curvulamine and 3,5-dimethylindolizin-8(5H)-one .[1][2] This biosynthetic pathway underscores the complex chemical machinery present within this fungal species.

Quantitative Data

While the potent biological activity of this compound has been established, specific quantitative data regarding its yield from fungal fermentation is not extensively reported in the available literature. However, research on optimizing the production of its precursor, curvulamine, has been conducted. One study on the liquid culture of Curvularia sp. IFB-Z10 reported a curvulamine production of 133.58 mg/L in a 5-L bioreactor through a precursor co-addition strategy.[4] The yield of this compound would be dependent on the efficiency of the subsequent Michael addition reaction. The anti-inflammatory activity of this compound has been quantified, as detailed in the table below.

| Parameter | Value | Cell Line | Assay |

| IC50 | 5.31 ± 0.21 µM | RAW 264.7 macrophages | Nitric Oxide Production Inhibition |

Table 1: In vitro anti-inflammatory activity of this compound.[1][2]

Experimental Protocols

Fungal Fermentation and Extraction of Secondary Metabolites from Curvularia sp. IFB-Z10

This protocol is adapted from methods used for the cultivation of Curvularia sp. IFB-Z10 for the production of secondary metabolites.

1. Fungal Culture Initiation:

-

Initiate the culture of Curvularia sp. IFB-Z10 on Potato Dextrose Agar (PDA) plates.

-

Incubate the plates at 28 °C for 5-6 days until sufficient mycelial growth is observed.

2. Seed Culture Preparation:

-

Aseptically cut out small agar plugs (approximately 0.5 x 0.5 cm) from the mature PDA culture.

-

Transfer these plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

-

Incubate the flask at 28 °C on a rotary shaker at 180 rpm for 3 days to generate a seed culture.

3. Large-Scale Fermentation:

-

Prepare 1 L Erlenmeyer flasks each containing 160 g of rice and 210 mL of a 5% Ca²⁺ solution. Sterilize the flasks by autoclaving at 121 °C for 25 minutes.

-

Inoculate each flask with the seed culture.

-

Incubate the flasks under static conditions at 28 °C for two weeks.

4. Extraction of Metabolites:

-

After the incubation period, extract the entire solid culture from each flask with ethyl acetate (EtOAc) three times.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract containing the fungal metabolites, including this compound and its precursors.

Nitric Oxide (NO) Production Inhibitory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a positive control (LPS only) and a negative control (cells only).

3. Measurement of Nitric Oxide:

-

After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

4. Data Analysis:

-

Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Signaling Pathways and Logical Relationships

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by likely inhibiting key inflammatory mediators. While the precise molecular targets of this compound are still under investigation, based on the activity of other anti-inflammatory alkaloids, a plausible mechanism involves the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these enzymes is largely controlled by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The following diagram illustrates the proposed signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines the general workflow from fungal culture to the assessment of anti-inflammatory activity.

Caption: Experimental workflow for this compound isolation and testing.

Biosynthesis of this compound

The formation of this compound is a notable example of secondary metabolite assembly within a fungal cell.

Caption: Biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Characterization of Curindolizine: A Spectroscopic and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the characterization of Curindolizine, a complex polypyrrole alkaloid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the total synthesis workflow.

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is based on the characterization of the synthetically produced (+)-Curindolizine.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for (+)-Curindolizine (600 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-Me | 2.18 | s | |

| 2-H | 6.00 | s | |

| 3-H | 6.55 | s | |

| 5-Me | 2.21 | s | |

| 6-H | 5.96 | d | 2.8 |

| 7-H | 6.51 | d | 2.8 |

| 10-Me | 1.83 | s | |

| 11-H | 5.91 | d | 2.7 |

| 12-H | 6.64 | d | 2.7 |

| 14-H | 3.56 | q | 7.2 |

| 15-H | 1.70 | m | |

| 15-H' | 1.58 | m | |

| 16-Me | 0.89 | t | 7.4 |

| 17-H | 3.03 | d | 10.4 |

| 18-H | 4.34 | d | 10.4 |

| 20-H | 3.20 | dd | 13.0, 5.3 |

| 20-H' | 2.97 | dd | 13.0, 8.1 |

| 21-H | 4.14 | m | |

| 23-Me | 1.31 | d | 6.8 |

Table 2: ¹³C NMR Data for (+)-Curindolizine (151 MHz, CDCl₃)

| Position | δ (ppm) |

| 1-Me | 12.4 |

| 2 | 115.8 |

| 3 | 116.3 |

| 4 | 128.8 |

| 5-Me | 12.5 |

| 6 | 110.1 |

| 7 | 118.0 |

| 8 | 129.5 |

| 9 | 132.8 |

| 10-Me | 12.2 |

| 11 | 108.3 |

| 12 | 117.3 |

| 13 | 127.1 |

| 14 | 54.2 |

| 15 | 28.1 |

| 16-Me | 11.9 |

| 17 | 45.9 |

| 18 | 60.1 |

| 19 | 135.2 |

| 20 | 38.9 |

| 21 | 72.8 |

| 22 | 170.8 |

| 23-Me | 21.4 |

| C-α | 131.6 |

| C-β | 130.2 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Curindolizine

| Ionization Mode | Mass Type | Calculated m/z | Found m/z |

| ESI | [M+H]⁺ | 468.2968 | 468.2963 |

Experimental Protocols

The following protocols are based on the experimental procedures detailed in the total synthesis of (+)-Curindolizine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was introduced via an Agilent 1260 Infinity II HPLC system. The mass analyzer was operated in time-of-flight (TOF) mode to achieve high resolution.

Total Synthesis of (+)-Curindolizine

The total synthesis of (+)-Curindolizine is a multi-step process. A simplified workflow illustrating the key transformations is provided below. The synthesis commences with the preparation of key building blocks, followed by their strategic coupling and subsequent cyclization and functional group manipulations to afford the final natural product.

Caption: Total Synthesis Workflow for (+)-Curindolizine.

X-ray Crystallographic Analysis of Curindolizine and Its Synthetic Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystallography of Curindolizine, a skeletally novel indolizine alkaloid with notable anti-inflammatory properties, and its key synthetic derivatives. This document summarizes the available quantitative crystallographic data, details the experimental protocols for the synthesis and crystallization of these compounds, and visualizes the proposed anti-inflammatory mechanism of this compound.

Introduction

This compound, isolated from the fungus Curvularia sp. IFB-Z10, has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] The complex, trimeric structure of this compound has presented a formidable challenge for synthetic chemists. The total synthesis of (+)-Curindolizine was successfully achieved, and during this process, the structures of several key intermediates were unambiguously confirmed by single-crystal X-ray diffraction.[2] This guide collates the crystallographic data and synthetic methodologies to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

Crystallographic Data of this compound Precursors

The total synthesis of this compound involved the formation of several crystalline intermediates, the structures of which were essential for confirming the stereochemistry and connectivity of the intricate molecular framework. The crystallographic data for six of these intermediates have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data for Synthetic Intermediates of this compound

| Compound ID | CCDC Number | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| 25 | 2059551 | C₁₁H₁₃NO₄ | Orthorhombic | P2₁2₁2₁ | 7.9539(3) | 9.6835(4) | 13.5855(5) | 90 | 90 | 90 | 1045.41(7) |

| 83 | 2059552 | C₁₉H₂₃NO₃ | Monoclinic | P2₁/c | 11.010(1) | 10.158(1) | 15.688(2) | 90 | 109.11(1) | 90 | 1657.4(4) |

| 100 | 2059553 | C₂₈H₂₈N₂O₄ | Monoclinic | P2₁/n | 11.2334(2) | 15.1559(3) | 13.9881(3) | 90 | 101.999(1) | 90 | 2329.08(8) |

| 104 | 2059554 | C₂₄H₂₅N₃O₂ | Monoclinic | P2₁/n | 11.4587(3) | 11.1913(3) | 15.9392(4) | 90 | 99.432(1) | 90 | 2015.39(9) |

| 113 | 2059555 | C₂₄H₂₄N₂O₃ | Monoclinic | P2₁/c | 11.474(1) | 11.047(1) | 16.035(2) | 90 | 109.19(1) | 90 | 1921.2(4) |

| (-)-130 | 2059556 | C₂₀H₂₃NO₂ | Orthorhombic | P2₁2₁2₁ | 8.3563(2) | 11.9568(3) | 16.7139(4) | 90 | 90 | 90 | 1669.94(7) |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and crystallization of the key intermediates for which X-ray crystallographic data is available, as reported in the total synthesis of this compound.

Synthesis and Crystallization of Cyclic Carbonate 25

-

Synthesis: To a solution of the corresponding diol in CH₂Cl₂ at 0 °C was added triethylamine, followed by triphosgene. The reaction mixture was stirred at 0 °C for 30 minutes and then quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford cyclic carbonate 25 .

-

Crystallization: Single crystals of 25 suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate and hexanes.

Synthesis and Crystallization of Alcohol 83

-

Synthesis: A solution of the corresponding enamine in THF was treated with MsCl and Et₃N, followed by N-Hydroxyphthalimide. The resulting NHPI ester was then subjected to copper-mediated decarboxylative borylation and subsequent oxidation to furnish alcohol 83 .

-

Crystallization: Crystals of 83 were grown by vapor diffusion of pentane into a concentrated solution of the compound in dichloromethane.

Synthesis and Crystallization of Dimer 100

-

Synthesis: To a solution of carboxylic acid 99 in THF at -78 °C was added an excess of KHMDS. After stirring for 30 minutes, a solution of pyrroloazepinone 66 in THF was added dropwise. The reaction was stirred for an additional hour at -78 °C before being quenched with saturated aqueous NH₄Cl. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude material was purified by flash chromatography to yield dimer 100 .

-

Crystallization: Single crystals of 100 were obtained by slow evaporation from a solution in methanol.

Synthesis and Crystallization of Coupled Product 104

-

Synthesis: The anion of nitrile 103 was generated using a strong base and then coupled with pyrroloazepinone 66 to generate the coupled product 104 .

-

Crystallization: Crystals suitable for X-ray analysis were obtained by slow diffusion of hexanes into a solution of 104 in dichloromethane.

Synthesis and Crystallization of Intermediate 113

-

Synthesis: Intermediate 113 was prepared through a multi-step sequence starting from the coupling of a cyanohydrin nucleophile with pyrroloazepinone 66 .

-

Crystallization: Single crystals of 113 were grown by slow evaporation from a mixed solvent system of dichloromethane and methanol.

Synthesis and Crystallization of (-)-130

-

Synthesis: The precursor ketone was reduced using (R)-2-methyl-CBS-oxazaborolidine and BH₃•DMS in DCM at room temperature to yield a mixture of diastereomeric alcohols, including (-)-130 . The diastereomers were separated by flash chromatography.

-

Crystallization: Crystals of (-)-130 were obtained from a concentrated solution in ethyl acetate layered with hexanes.

Proposed Anti-Inflammatory Action of this compound

This compound has been shown to inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[1] While the precise signaling pathways have not been fully elucidated, a simplified model of its action can be visualized.

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Conclusion

The X-ray crystallographic data for the synthetic intermediates of this compound have been instrumental in the successful total synthesis of this complex natural product. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize this compound or its analogs for further biological evaluation. The inhibitory effect of this compound on the production of multiple pro-inflammatory mediators highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its mechanism of action and to guide future drug development efforts.

References

The Biological Activity of Curindolizine: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of the Anti-inflammatory Potential of a Unique Polypyrrole Alkaloid

Curindolizine, a structurally novel polypyrrole alkaloid, has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery. Isolated from the fungus Curvularia sp., this complex molecule has demonstrated potent biological activity, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand its therapeutic potential.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively suppress the production of nitric oxide (NO), a key signaling molecule in inflammation. Furthermore, it inhibits the gene expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This broad-spectrum inhibition of inflammatory mediators suggests a potential therapeutic role in inflammatory diseases.

A key quantitative measure of its anti-inflammatory potency is its half-maximal inhibitory concentration (IC50). In LPS-induced RAW 264.7 macrophages, this compound exhibits an IC50 value of 5.31 ± 0.21 μM for the inhibition of nitric oxide production[1][2]. Notably, this anti-inflammatory effect is reported to be selective, with the compound showing negligible cytotoxicity against RAW 264.7 cells at effective concentrations[3].

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | IC50 Value (μM) | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 5.31 ± 0.21 | [1][2] |

Putative Mechanism of Anti-inflammatory Action: Modulation of NF-κB and MAPK Signaling Pathways

While direct experimental evidence for the specific molecular targets of this compound is still emerging, its inhibitory effects on a range of pro-inflammatory mediators strongly suggest the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.

Based on the known mechanisms of other anti-inflammatory natural products, a putative mechanism for this compound's action is proposed below. It is hypothesized that this compound may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This would in turn block the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes. Additionally, this compound may modulate the phosphorylation of key kinases in the MAPK pathways, such as p38, ERK, and JNK, which are also involved in the regulation of inflammatory responses.

digraph "putative_inflammatory_signaling_pathway" {

graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Putative Anti-inflammatory Signaling Pathway of this compound", labelloc=t, fontcolor="#202124"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes

LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"];

IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"];

IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"];

NFkB [label="NF-κB (p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

NFkB_nucleus [label="NF-κB (p65/p50)\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MAPKKK [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"];

MAPKK [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"];

MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

LPS -> TLR4 [label="Binds"];

TLR4 -> IKK [label="Activates"];

TLR4 -> MAPKKK [label="Activates"];

IKK -> IkBa [label="Phosphorylates"];

IkBa -> NFkB [style=invis];

{rank=same; IkBa; NFkB};

IkBa -> "IkBa_degradation" [label="Degradation", style=dashed];

"IkBa_degradation" [shape=point, width=0];

NFkB -> NFkB_nucleus [label="Translocates"];

NFkB_nucleus -> Pro_inflammatory_genes [label="Induces Transcription"];

MAPKKK -> MAPKK [label="Phosphorylates"];

MAPKK -> MAPK [label="Phosphorylates"];

MAPK -> AP1 [label="Activates"];

AP1 -> Pro_inflammatory_genes [label="Induces Transcription"];

this compound -> IKK [label="Inhibits (putative)", color="#EA4335", style=dashed, arrowhead=tee];

this compound -> MAPK [label="Inhibits (putative)", color="#EA4335", style=dashed, arrowhead=tee];

}

Caption: Workflow for the Griess assay to measure nitric oxide production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

After a 1-hour pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

```dot

digraph "MTT_Assay_Workflow" {

graph [fontname="Arial", fontsize=12, label="MTT Cytotoxicity Assay Workflow", labelloc=t, fontcolor="#202124"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed cells (e.g., HeLa, HepG2, MCF-7)\nin 96-well plate"];

add_compound [label="Add various concentrations\nof this compound"];

incubate [label="Incubate for 48-72 hours"];

add_mtt [label="Add MTT solution"];

incubate_mtt [label="Incubate for 4 hours"];

solubilize [label="Add solubilization solution\n(e.g., DMSO)"];

measure_absorbance [label="Measure absorbance\nat 570 nm"];

calculate_viability [label="Calculate cell viability (%)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> seed_cells;

seed_cells -> add_compound;

add_compound -> incubate;

incubate -> add_mtt;

add_mtt -> incubate_mtt;

incubate_mtt -> solubilize;

solubilize -> measure_absorbance;

measure_absorbance -> calculate_viability;

calculate_viability -> end;

}

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Cell Synthesis of Curindolizine: A Technical Overview of the Michael Addition Reaction

A deep dive into the intracellular formation of the anti-inflammatory agent Curindolizine, detailing the underlying Michael addition reaction, experimental methodologies, and relevant biological pathways.

The indolizine alkaloid this compound has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2][3] A particularly fascinating aspect of this natural product is its biosynthesis, which occurs within the fungal cells of Curvularia sp. IFB-Z10 through a regiospecific in-cell Michael addition reaction.[1][2][3] This technical guide provides an in-depth exploration of this intracellular synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource on the core reaction, experimental protocols, and associated biological context.

The Core Reaction: An Intracellular Michael Addition

The formation of this compound is a prime example of nature's elegant synthetic machinery. The key biosynthetic step involves the Michael addition of two precursor pyrrole alkaloids: curvulamine and 3,5-dimethylindolizin-8(5H)-one.[1][2] This reaction is catalyzed enzymatically within the fungal cells, ensuring high regiospecificity and efficiency.[4] The proposed biosynthetic pathway suggests that curvulamine acts as the Michael donor, adding to the α,β-unsaturated ketone of 3,5-dimethylindolizin-8(5H)-one, the Michael acceptor.[4]

Below is a diagram illustrating the logical workflow of the proposed in-cell Michael addition for the formation of this compound.

Caption: Proposed workflow for the in-cell Michael addition forming this compound.

Quantitative Analysis of this compound's Bioactivity

The primary biological activity of this compound that has been quantified is its anti-inflammatory effect. The following table summarizes the key quantitative data reported in the literature.

| Compound | Biological Activity | Assay System | IC50 Value (μM) | Reference |

| This compound | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | 5.31 ± 0.21 | [1][2][3] |

This IC50 value indicates that this compound is a potent inhibitor of the inflammatory response in this macrophage cell line model.

Experimental Protocols

While detailed, step-by-step protocols for the in-cell synthesis are proprietary to the discovering research groups, the foundational methodologies can be inferred from published studies. The following outlines a generalized experimental workflow for investigating the in-cell formation of this compound.

1. Fungal Culture and Precursor Feeding:

-

Organism: Curvularia sp. IFB-Z10, isolated from the white croaker (Argyrosomus argentatus).[1]

-

Culture Medium: Potato dextrose broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.

-

Cultivation: The fungus is cultured at a controlled temperature (e.g., 28°C) with shaking for a specified period to allow for sufficient biomass accumulation.

-

Precursor Administration: A solution of the precursor, curvulamine, is added to the fungal culture. The concentration and timing of this addition are critical parameters to be optimized.

2. In-cell Transformation and Extraction:

-

Incubation: The culture is incubated for a further period to allow for the intracellular uptake of curvulamine and its subsequent enzymatic conversion to this compound.

-

Harvesting: The fungal mycelia are harvested by filtration or centrifugation.

-

Extraction: The harvested mycelia are washed and then extracted with an appropriate organic solvent (e.g., ethyl acetate or methanol) to isolate the intracellular metabolites, including this compound.

3. Purification and Characterization:

-

Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a diagram representing the general experimental workflow for the production and isolation of this compound.

Caption: Generalized experimental workflow for this compound production and isolation.

Signaling Pathway Implicated in Anti-inflammatory Action

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. In the context of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central. While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of pro-inflammatory mediators regulated by these pathways.

The following diagram illustrates the simplified signaling cascade that is likely inhibited by this compound.

Caption: Simplified NF-κB signaling pathway inhibited by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - this compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - Organic Letters - Figshare [figshare.com]

- 4. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Curindolizine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Curindolizine, a structurally complex polypyrrole alkaloid. The methodology is based on the 14-step abiotic coupling approach developed by the Maimone group.[1][2][3][4] This synthesis is notable for its strategic approach to constructing the intricate trimeric C10N framework of the natural product.

This compound, isolated from the fungus Curvularia sp., has demonstrated anti-inflammatory properties, making its synthetic accessibility a topic of significant interest.[5][6] The synthesis leverages a convergent strategy, wherein the precursor curvulamine is first synthesized and then coupled with another C10N fragment to yield the final product.[1][2][3][4]

I. Overview of the Synthetic Strategy

The total synthesis of this compound is a multi-stage process that first involves the construction of curvulamine, a dimeric pyrrole alkaloid, which is then elaborated to the trimeric this compound. The initial biomimetic approach, which aimed to couple curvulamine with another C10N fragment, proved unsuccessful.[1][2][3][4] This led to the development of a successful 14-step abiotic coupling strategy.[1][2][3][4]

The biosynthetic pathway is believed to involve a Michael addition reaction between curvulamine and an enone derived from procuramine.[1][5][6] The synthetic route, while not biomimetic in its key coupling step, provides a reliable method for accessing this complex natural product.

II. Key Synthetic Transformations and Data

The following table summarizes the key reaction steps, conditions, and yields for the synthesis of key intermediates and this compound.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| A | Formation of Dienone Intermediate | Aldol/Boc-migration/E1cB elimination pathway from Boc-protected 2-formylpyrroles and a vinylogous ester.[1] | ~30% (in a single step to the cyclized product) |

| B | Cyanohydrin Formation | Acetaldehyde, TMSCN, Et3N, CH2Cl2, 0 °C to rt | 95% |

| C | Coupling of Cyanohydrin and Pyrroloazepinone | KHMDS, HMPA, THF, -78 °C | Not specified |

| D | Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv), BH3•DMS (2.0 equiv), DCM, 23 °C, 1 h | 84% (42% (-)-isomer + 42% (+)-epi-isomer)[1] |

| E | DIBAL-H Reduction | DIBAL (5.0 equiv), DCM, -78 °C, 30 min, then silica gel | 70%[1] |

| F | Final Abiotic Coupling to this compound | Michael addition of curvulamine to an enone derived from procuramine.[1] | Not specified |

III. Experimental Protocols

The following are detailed protocols for key stages in the total synthesis of this compound.

Protocol 1: Synthesis of the Pyrroloazepinone Core

This protocol describes the formation of the 10π-aromatic nucleus via a cyclization of a dienone intermediate.

-

To a solution of the dienone precursor (1.0 equiv) in anhydrous THF, add sodium tert-butoxide (NaOt-Bu) (1.2 equiv) at room temperature.

-

Stir the reaction mixture for the time specified by TLC analysis until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrroloazepinone.

Protocol 2: CBS Reduction for Enantioselective Synthesis

This protocol details the asymmetric reduction of a ketone to establish a key stereocenter.

-

To a solution of the ketone starting material (1.0 equiv) in dry DCM at 23 °C, add (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv).

-

To this mixture, add BH3•DMS (2.0 equiv) dropwise over 5 minutes.

-

Stir the reaction for 1 hour at 23 °C.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting diastereomers by flash column chromatography on silica gel.

Protocol 3: DIBAL-H Reduction

This protocol describes the reduction of a nitrile or ester functionality.

-

Dissolve the substrate (1.0 equiv) in dry DCM and cool the solution to -78 °C under an inert atmosphere.

-

Add DIBAL-H (5.0 equiv) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30 minutes.

-

Add silica gel to the reaction mixture and allow it to warm to room temperature over 5 minutes.

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

IV. Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for this compound, highlighting the convergent approach.

Caption: Overall synthetic workflow for the total synthesis of this compound.

Proposed Biosynthetic Michael Addition

This diagram illustrates the proposed key bond-forming step in the biosynthesis of this compound.

References

- 1. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of Curindolizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a complex indolizine alkaloid, a class of compounds that includes pyrrolizidine alkaloids. While specific, validated analytical methods for the quantification of this compound are not extensively documented in current literature, its structural classification as a pyrrolizidine alkaloid allows for the adaptation of well-established analytical methodologies developed for this compound class. Pyrrolizidine alkaloids are known for their potential toxicity, making their accurate quantification crucial in various matrices, including biological samples and natural products.

These application notes provide detailed protocols for the quantification of pyrrolizidine alkaloids, which can be applied to this compound. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its high sensitivity and selectivity.[1][2]

Analytical Methods for Pyrrolizidine Alkaloid Quantification

The quantification of pyrrolizidine alkaloids is predominantly achieved through chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of organic molecules.[1] When coupled with a UV detector, it offers a robust and cost-effective method for analysis. However, its sensitivity and specificity can be limited, especially in complex matrices.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification of pyrrolizidine alkaloids due to its superior sensitivity, selectivity, and ability to provide structural information.[2][4] The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of target analytes in complex samples.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interfering matrix components and concentrating the analytes of interest.[2] A common and effective method for pyrrolizidine alkaloids is solid-phase extraction using a strong cation exchange (SCX) cartridge.[2]

Materials:

-

Sample containing this compound (e.g., plant extract, biological fluid)

-

0.05 M Sulfuric acid

-

Methanol

-

Water (HPLC grade)

-

2.5% Ammonia in Methanol

-

Strong Cation Exchange (SCX) SPE cartridges

-

Centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Extraction:

-

Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Ensure the sample is completely wetted and sonicate for 15 minutes.

-

Centrifuge at 3800 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants.[6]

-

-

SPE Cleanup:

-

Conditioning: Condition the SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[6]

-

Loading: Load 10 mL of the sample extract onto the cartridge.[6]

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove interfering substances.[6]

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.[6]

-

Elution: Elute the pyrrolizidine alkaloids with 2 x 5 mL of 2.5% ammonia in methanol.[6]

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

-

Reconstitute the residue in 1 mL of 5% methanol in water.[6]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-20 min: 40-80% B

-

20-25 min: 80% B

-

25-26 min: 80-5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm

Protocol:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Prepare a calibration curve by injecting a series of standard solutions of a representative pyrrolizidine alkaloid at known concentrations.

-

Inject the prepared sample extracts.

-

Identify and quantify the analyte peak based on its retention time and the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate

-

Mobile Phase B: 0.1% Formic acid in Methanol with 5 mM Ammonium Formate

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5-80% B

-

10-14 min: 80% B

-

14-15 min: 80-5% B

-

15-16 min: 5% B[5]

-

-

Flow Rate: 0.3 mL/min[5]

-

Column Temperature: 40 °C[5]

-

Injection Volume: 3 µL[5]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 2000 V[7]

-

Nebulizer Pressure: 35 psi[7]

-

Drying Gas Flow and Temperature: 11.0 L/min at 300 °C[7]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol:

-

Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer. If a standard is unavailable, use characteristic transitions for the pyrrolizidine alkaloid core structure.

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Prepare a matrix-matched calibration curve to compensate for matrix effects.[8]

-

Inject the prepared sample extracts.

-

Quantify this compound using the area of the specific MRM transition peak and the matrix-matched calibration curve.

Data Presentation: Quantitative Data for Representative Pyrrolizidine Alkaloids

The following table summarizes typical validation parameters for the quantification of representative pyrrolizidine alkaloids using LC-MS/MS. This data can serve as a benchmark when developing a method for this compound.

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Senecionine | Honey | 0.05 - 1.00 | 64.5 - 103.4 | < 15 | [5] |

| Lycopsamine | Honey | 0.05 - 1.00 | 64.5 - 103.4 | < 15 | [5] |

| Retrorsine | Tea | 0.1 - 2.5 | 67.6 - 107.6 | < 15 | [5] |

| Echimidine | Tea | 0.1 - 2.5 | 67.6 - 107.6 | < 15 | [5] |

| Senkirkine | Feed | 5 | 84.1 - 112.9 | 3.0 - 13.6 | [7] |

| Lasiocarpine | Herbal Tea | 0.6 | 70 - 85 | < 20 | [8] |

Visualization of Metabolic Pathway

Pyrrolizidine alkaloids are known to undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules, causing toxicity.[9]

References

- 1. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. agilent.com [agilent.com]

- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]

- 6. bfr.bund.de [bfr.bund.de]

- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Analysis of Curindolizine by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a complex polypyrrole alkaloid with a structurally unprecedented framework, first identified from fungi of the Curvularia species.[1][2][3] As a member of a class of compounds with potential biological activity, robust analytical methods are essential for its quantification in various matrices during research, development, and quality control processes. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound (Hypothetical)

A thorough understanding of a compound's physicochemical properties is crucial for developing effective analytical methods. While experimental data for this compound is scarce, we can infer some properties based on its structure as a complex polypyrrole alkaloid.

| Property | Predicted Value/Characteristic | Implication for Analysis |

| Molecular Formula | C₃₀H₃₃N₃O₂ | High molecular weight, suggesting lower volatility. |

| Molecular Weight | 479.61 g/mol | Suitable for mass spectrometry detection. |

| Polarity | Moderately polar | Amenable to reversed-phase HPLC. |

| UV Absorbance | Expected due to conjugated pyrrole rings | Suitable for UV detection in HPLC. |

| pKa | Basic (due to nitrogen atoms) | Ionization can be controlled by pH of the mobile phase. |

HPLC Method for Quantitative Analysis of this compound

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in purified samples and simple matrices.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[4]

2. Reagents and Mobile Phase:

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized or Milli-Q water.

-

Formic Acid (FA): 0.1% (v/v) in both water and acetonitrile to improve peak shape and ionization.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

-

Gradient Elution: A gradient elution is recommended to ensure good separation of this compound from potential impurities.[4]

Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: A UV scan of this compound should be performed to determine the optimal wavelength for detection. Based on the polypyrrole structure, a wavelength in the range of 220-280 nm is likely to be suitable.

4. Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Hypothetical Quantitative Data: HPLC-UV

The following table presents illustrative data that could be obtained from a validated HPLC-UV method for this compound.

| Parameter | Expected Value |

| Retention Time (RT) | ~12.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

LC-MS Method for Sensitive and Selective Analysis of this compound

For more complex matrices or when higher sensitivity and selectivity are required, an LC-MS method is recommended. This protocol outlines a method using a triple quadrupole mass spectrometer.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

-

Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis and better resolution.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 8.0 90 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form positive ions.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound. Hypothetical transitions are provided below.

Hypothetical Quantitative Data: LC-MS/MS

This table summarizes the expected quantitative parameters for an LC-MS/MS analysis of this compound.

| Parameter | Expected Value |

| Precursor Ion [M+H]⁺ (m/z) | 480.26 |

| Product Ions (m/z) | e.g., 254.1, 188.1 (illustrative) |

| Retention Time (RT) | ~7.2 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 5% |

Visualizing the Experimental Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS/MS methods.

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this document provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of relatively clean samples, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications, such as analysis in complex biological or environmental matrices. It is imperative that these methods undergo rigorous validation to ensure their accuracy, precision, and robustness for their intended application. Further method development may be required to optimize separation and detection for specific sample types.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Culture Assays for Testing Curindolizine's Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine, an indolizine alkaloid, has demonstrated notable anti-inflammatory properties.[1][2] Preclinical studies have shown its efficacy in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with an IC50 value of 5.31 ± 0.21 μM.[1][2] The anti-inflammatory mechanism of action for compounds similar to this compound often involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This leads to the downstream inhibition of pro-inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][3]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory effects of this compound. The described methods will enable researchers to investigate its mechanism of action and quantify its potency in a controlled in vitro environment. The assays focus on three key areas: quantification of pro-inflammatory cytokines, assessment of NF-κB pathway activation, and determination of COX-2 protein expression.

Key Signaling Pathway in Inflammation

The following diagram illustrates a simplified overview of a common inflammatory signaling pathway induced by LPS, which can be targeted by anti-inflammatory compounds like this compound.

Caption: LPS-induced pro-inflammatory signaling cascade.

Experimental Workflow Overview

The general workflow for testing the anti-inflammatory effects of this compound in cell culture is depicted below.

Caption: General experimental workflow.

Protocols

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol details the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant following treatment with this compound and stimulation with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells/well and incubate for 24 hours.[4]

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[4]

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[4][5] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody and substrate for colorimetric detection.[4]

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader.[6] Calculate the concentration of cytokines based on a standard curve.

Data Presentation:

| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 0 | ||

| LPS | 0 | ||

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 |

NF-κB (p65 Subunit) Nuclear Translocation Assay